molecular formula C14H11Cl2NO2 B2508524 (4-Chloro-phenyl)-(3-chloro-phenylamino)-acetic acid CAS No. 725253-04-3

(4-Chloro-phenyl)-(3-chloro-phenylamino)-acetic acid

Cat. No.: B2508524
CAS No.: 725253-04-3
M. Wt: 296.15
InChI Key: STQRSJXYEFONGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Chloro-phenyl)-(3-chloro-phenylamino)-acetic acid is a useful research compound. Its molecular formula is C14H11Cl2NO2 and its molecular weight is 296.15. The purity is usually 95%.
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Scientific Research Applications

Photochemical Studies

A study investigated the photochemical transformation of diclofenac (a derivative of 2-(2-(2,6-dichlorophenylamino)phenyl)acetic acid), revealing significant transformations into products like Cz1, Ald, and Cz4 under UV-irradiation. This research highlights the photolytic behavior and transformation pathways of such compounds in aqueous solutions (Eriksson et al., 2010).

Spectrophotometric Determination in Pharmaceuticals

A spectrophotometric method was developed for determining [2-(2,6-dichloro-phenylamino)-phenyl]-acetic acid in pharmaceuticals. This method is based on its reaction with specific reagents and has shown high sensitivity and selectivity, useful for pharmaceutical analysis (Bazel et al., 2009).

Complexometric Studies

Research on complexometric interactions involving carboxylic acids, including chloro and phenylacetic acids, with Cu(ClO4)2 was conducted using spectrophotometric methods. This study provides insights into the stability constants of various complexes formed (Ramamoorthy & Santappa, 1968).

Reactivity and Acidity Analysis

A detailed study on halogenated phenylacetic acids, including chloro-substituted variants, was carried out to analyze their reactivity, acidity, and vibrational spectra. The research contributes to understanding the molecular characteristics and reactivity of such compounds (Srivastava et al., 2015).

Photo-degradation in Pharmaceutical Compounds

A study on the photo-degradation behavior of a pharmaceutical compound containing {4-(4-chloro-3-fluorophenyl)-2-[4-(methyloxy)phenyl]-1,3-thiazol-5-yl} acetic acid explored its transformation into a unique photo-degradation product. This research provides valuable information on the stability and degradation pathways of related pharmaceuticals (Wu et al., 2007).

Antibacterial and Antifungal Activities

The synthesis of 3-chloro-1-(4-perimidine methylcarbonylamino)-4-phenyl-azetidin-2-one, derived from hydrazides and aromatic aldehydes, including chlorophenyl acetic acid, was studied for its antibacterial and antifungal properties. This underscores the potential medical applications of such compounds (Panchasara & Pande, 2009).

Properties

IUPAC Name

2-(3-chloroanilino)-2-(4-chlorophenyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO2/c15-10-6-4-9(5-7-10)13(14(18)19)17-12-3-1-2-11(16)8-12/h1-8,13,17H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STQRSJXYEFONGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(C2=CC=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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